
(m-Tolylsulfonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(m-Tolylsulfonyl)-L-proline is a chemical compound with the molecular formula C12H15NO4S It is characterized by the presence of a sulfonyl group attached to a proline moiety, with a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (m-Tolylsulfonyl)-L-proline typically involves the reaction of L-proline with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: (m-Tolylsulfonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide intermediates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
(m-Tolylsulfonyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
作用機序
The mechanism of action of (m-Tolylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the proline moiety can influence the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research.
類似化合物との比較
(p-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the para position of the aromatic ring.
(o-Tolylsulfonyl)-L-proline: Similar structure but with the sulfonyl group attached to the ortho position of the aromatic ring.
(m-Tolylsulfonyl)-D-proline: The enantiomer of (m-Tolylsulfonyl)-L-proline, with the same chemical structure but different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the sulfonyl group on the aromatic ring. These features influence its chemical reactivity and biological activity, making it distinct from its isomers and enantiomers.
特性
分子式 |
C12H15NO4S |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
(2S)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
ALLYQSSIEPEGQX-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

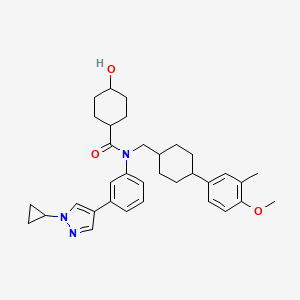
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
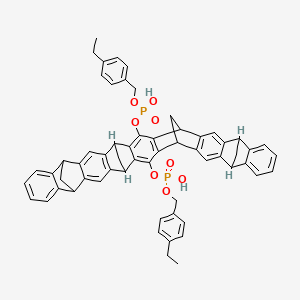

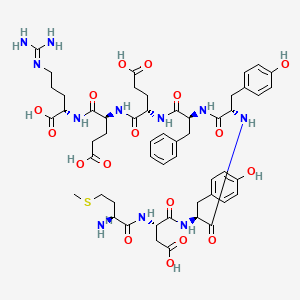
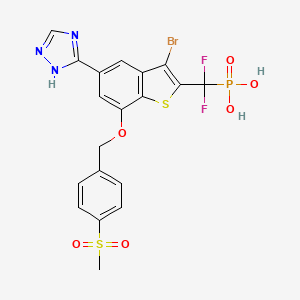
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

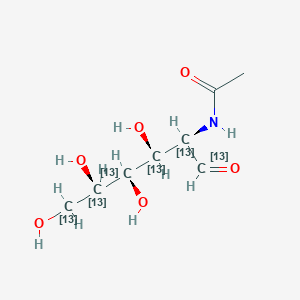
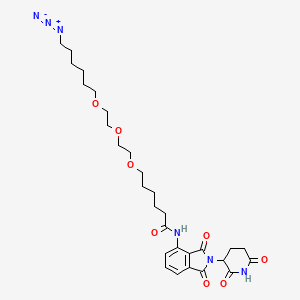
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

